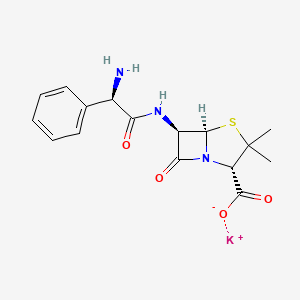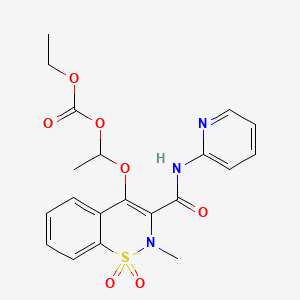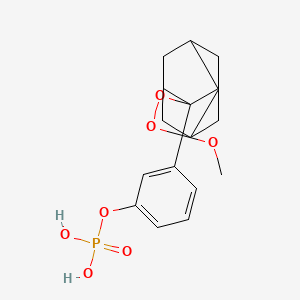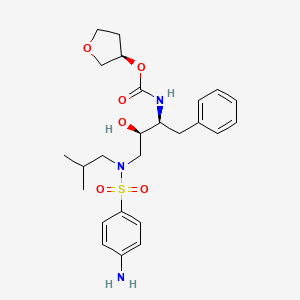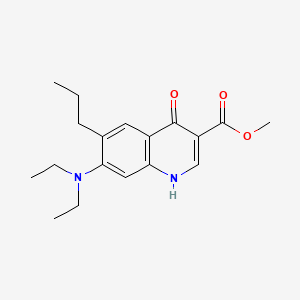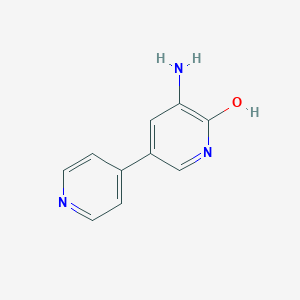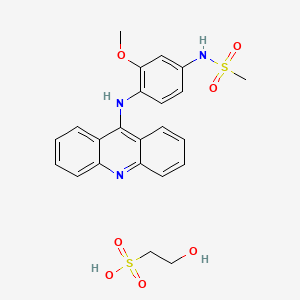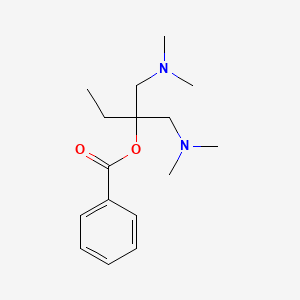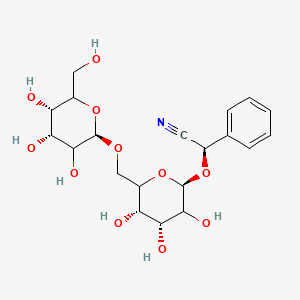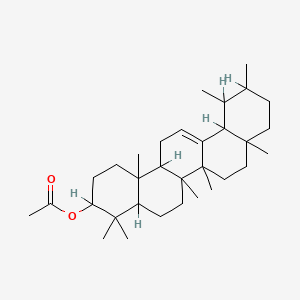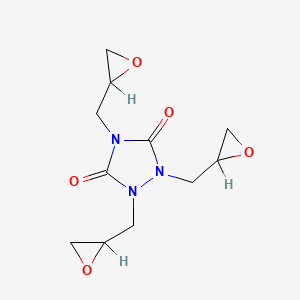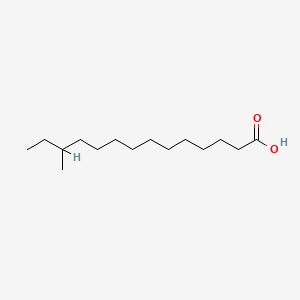
12-Methyltetradecanoic acid
Overview
Description
12-Methyl Myristic Acid, also known as 12-Methyltetradecanoic Acid, is a branched-chain saturated fatty acid. It is an anteiso-C15 fatty acid, which means it has a methyl group attached to the twelfth carbon of the myristic acid chain. This compound is found in various natural sources, including bacteria, dairy products, and certain fish species .
Scientific Research Applications
12-Methyl Myristic Acid has a wide range of applications in scientific research:
Future Directions
12-Methyltetradecanoic acid has been used in a wide array of chemical and immunological applications . It is suggested that targeted arterial delivery of branched chain fatty acids such as this compound may be considered as a potential new therapy for treatment of solid tumors . Further in vivo studies are warranted to elucidate this compound’s mechanism of action and further investigate the branched chain fatty acid’s antitumor effects .
Mechanism of Action
The mechanism by which 12-Methyl Myristic Acid exerts its effects involves several pathways:
Antibacterial Action: It disrupts the bacterial cell membrane, interfering with the electron transport chain and oxidative phosphorylation.
Anti-Hyperlipidemic Effect: It activates G protein-coupled receptor 120 (GPR120), which helps in ameliorating hyperlipidemia and improving glucose metabolism.
Similar Compounds:
Myristic Acid: A common saturated fatty acid with a straight chain structure.
Methyl Myristate: The methyl ester of myristic acid, used as a lubricant in various applications.
14-Methylhexadecanoic Acid: Another branched-chain fatty acid with similar properties.
Uniqueness: 12-Methyl Myristic Acid is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. Its antibacterial and anti-hyperlipidemic properties further distinguish it from other similar compounds .
Biochemical Analysis
Biochemical Properties
12-Methyltetradecanoic acid interacts with key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . By impacting the activity of these enzymes, this compound alters the synthesis and degradation of lipids . It is also studied for its antibacterial properties .
Cellular Effects
This compound has been shown to influence cell function. It represses the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 . This suggests that this compound can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It can impact the activity of key enzymes involved in fatty acid metabolism, thereby altering the synthesis and degradation of lipids .
Temporal Effects in Laboratory Settings
It is known that this compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been used to treat corneal vascularisation in mouse models of corneal alkali injury and corneal Pseudomonas aeruginosa infection .
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to fatty acid metabolism . The specific enzymes or cofactors that it interacts with are yet to be fully identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyl Myristic Acid can be synthesized through the hydrolysis of triacylglycerols followed by derivatization with phenacylbromide. The process involves the catalytic action of lipase to hydrolyze the triacylglycerols, extraction of the fatty acids, and their subsequent derivatization .
Industrial Production Methods: Industrial production of 12-Methyl Myristic Acid often involves the extraction from natural sources such as nutmeg, where it is present as trimyristin. The trimyristin is hydrolyzed to yield myristic acid, which can then be methylated to produce 12-Methyl Myristic Acid .
Chemical Reactions Analysis
Types of Reactions: 12-Methyl Myristic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce myristyl aldehyde and myristyl alcohol.
Reduction: Reduction reactions can convert it into its corresponding alcohol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Myristyl aldehyde and myristyl alcohol.
Reduction: Myristyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
properties
IUPAC Name |
12-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5502-94-3 | |
| Record name | Anteisopentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aseanostatin P5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Methyltetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MYRISTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



